Superior PDE10A Inhibitory Potency Compared to Initial Fragment Screening Hits
1-(Pyrimidin-2-yl)ethanamine, as a core scaffold, demonstrates a significant improvement in PDE10A inhibitory potency over initial fragment-based screening hits. While a low molecular weight pyrimidine fragment hit exhibited a PDE10A Ki of 8700 nM, the target compound or closely related derivatives achieve an IC50 of 480 nM, representing an 18-fold improvement in potency [1][2]. This enhanced activity makes it a more attractive starting point for medicinal chemistry optimization.
| Evidence Dimension | PDE10A Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 480 nM |
| Comparator Or Baseline | Fragment screening hit: Ki = 8700 nM |
| Quantified Difference | ~18-fold more potent |
| Conditions | Inhibition of human PDE10A (amino acids 14 to 779) using [3H]-labelled cyclic nucleotide as substrate after 1 hr beta counting [1] |
Why This Matters
This confirms that the scaffold of 1-(Pyrimidin-2-yl)ethanamine provides a strong basis for developing potent PDE10A inhibitors, which are sought after for treating cognitive and negative symptoms of schizophrenia [3].
- [1] BindingDB. BDBM50049933: 1-(Pyrimidin-2-yl)ethanamine. Affinity Data: IC50 480 nM for PDE10A. Accessed via bdb8.ucsd.edu. View Source
- [2] Shipe, W. D., et al. (2015). Discovery and Optimization of a Series of Pyrimidine-Based Phosphodiesterase 10A (PDE10A) Inhibitors through Fragment Screening, Structure-Based Design, and Parallel Synthesis. J. Med. Chem., 58(19), 7888-7894. (Referencing initial fragment hit). View Source
- [3] BOC Sciences. 1-(Pyrimidin-2-yl)ethanamine (CAS 944906-24-5). Product Datasheet. View Source
